

4-Methoxynicotinaldehyde: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Methoxynicotinaldehyde

Cat. No.: B045364

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CAS Number: 82257-15-6

Synonyms: 4-methoxy-pyridine-3-carboxaldehyde, 3-Formyl-4-methoxypyridine

This technical guide provides an in-depth overview of **4-Methoxynicotinaldehyde**, a pyridine derivative of interest to researchers in synthetic chemistry and drug discovery. The document covers its chemical and physical properties, a detailed experimental protocol for its synthesis, predicted spectroscopic data, and a discussion of its potential applications in the development of novel therapeutics, supported by the biological activities of structurally related compounds.

Core Chemical and Physical Properties

4-Methoxynicotinaldehyde is a solid organic compound. Its properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	82257-15-6	[1] [2]
Molecular Formula	C ₇ H ₇ NO ₂	[1]
Molecular Weight	137.14 g/mol	[1]
Appearance	White to yellow solid	[2]
Melting Point	63-67 °C	[1]
Boiling Point	262.9 ± 20.0 °C (Predicted)	[1]
Density	1.159 ± 0.06 g/cm ³ (Predicted)	[1]

Synthesis of 4-Methoxynicotinaldehyde

The synthesis of **4-Methoxynicotinaldehyde** can be achieved via a directed ortho-metallation (DoM) of 4-methoxypyridine, followed by formylation. This method allows for regioselective introduction of the aldehyde group at the C-3 position. Below is a detailed experimental protocol adapted from established procedures for the synthesis of related pyridine aldehydes. [\[3\]](#)

Experimental Protocol: Synthesis via Directed Metalation and Formylation

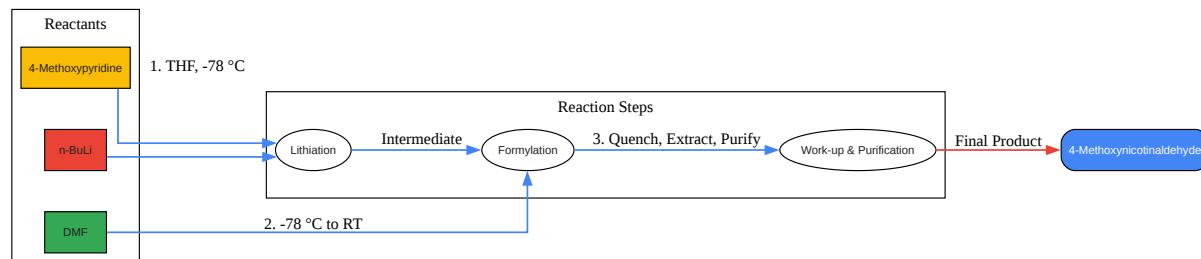
Materials:

- 4-Methoxypyridine
- n-Butyllithium (n-BuLi) in hexanes
- N,N-Dimethylformamide (DMF)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Ethyl acetate

- Anhydrous magnesium sulfate (MgSO_4)
- Argon or Nitrogen gas supply
- Standard laboratory glassware for anhydrous reactions

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with anhydrous THF. The solvent is cooled to -78°C using a dry ice/acetone bath.
- Lithiation: 4-Methoxypyridine is dissolved in a minimal amount of anhydrous THF and added to the reaction flask. Subsequently, a solution of n-butyllithium in hexanes (1.1 equivalents) is added dropwise via the dropping funnel, while maintaining the temperature at -78°C . The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation at the C-3 position.
- Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) is added dropwise to the reaction mixture at -78°C . The mixture is stirred for an additional 30 minutes at -78°C and then allowed to warm to room temperature overnight.^[3]
- Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is separated and extracted three times with ethyl acetate.
- Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure **4-Methoxycotinaldehyde**.



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Synthesis Workflow for **4-Methoxynicotinaldehyde**.

Spectroscopic Data (Predicted)

While experimentally obtained spectra for **4-Methoxynicotinaldehyde** are not readily available in the public domain, the following table summarizes the predicted spectroscopic characteristics based on data from structurally similar compounds, such as other substituted pyridine carboxaldehydes and methoxypyridines.

Spectroscopy	Predicted Characteristics
¹ H NMR	Aldehyde Proton (CHO): Singlet, δ 9.9-10.1 ppm.Pyridine Protons: Three aromatic protons in the region of δ 7.0-8.8 ppm, showing characteristic pyridine ring splitting patterns.Methoxy Protons (OCH ₃): Singlet, δ 3.9-4.1 ppm.
¹³ C NMR	Aldehyde Carbonyl (C=O): δ 190-195 ppm.Pyridine Carbons: Aromatic carbons in the range of δ 110-165 ppm.Methoxy Carbon (OCH ₃): δ 55-60 ppm.
IR Spectroscopy	C=O Stretch (Aldehyde): Strong absorption band around 1700-1715 cm ⁻¹ .C-O Stretch (Methoxy): Absorption band around 1250-1300 cm ⁻¹ .Aromatic C=C and C=N Stretches: Bands in the 1400-1600 cm ⁻¹ region.Aromatic C-H Stretch: Bands above 3000 cm ⁻¹ .

Applications in Drug Discovery and Biological Activity

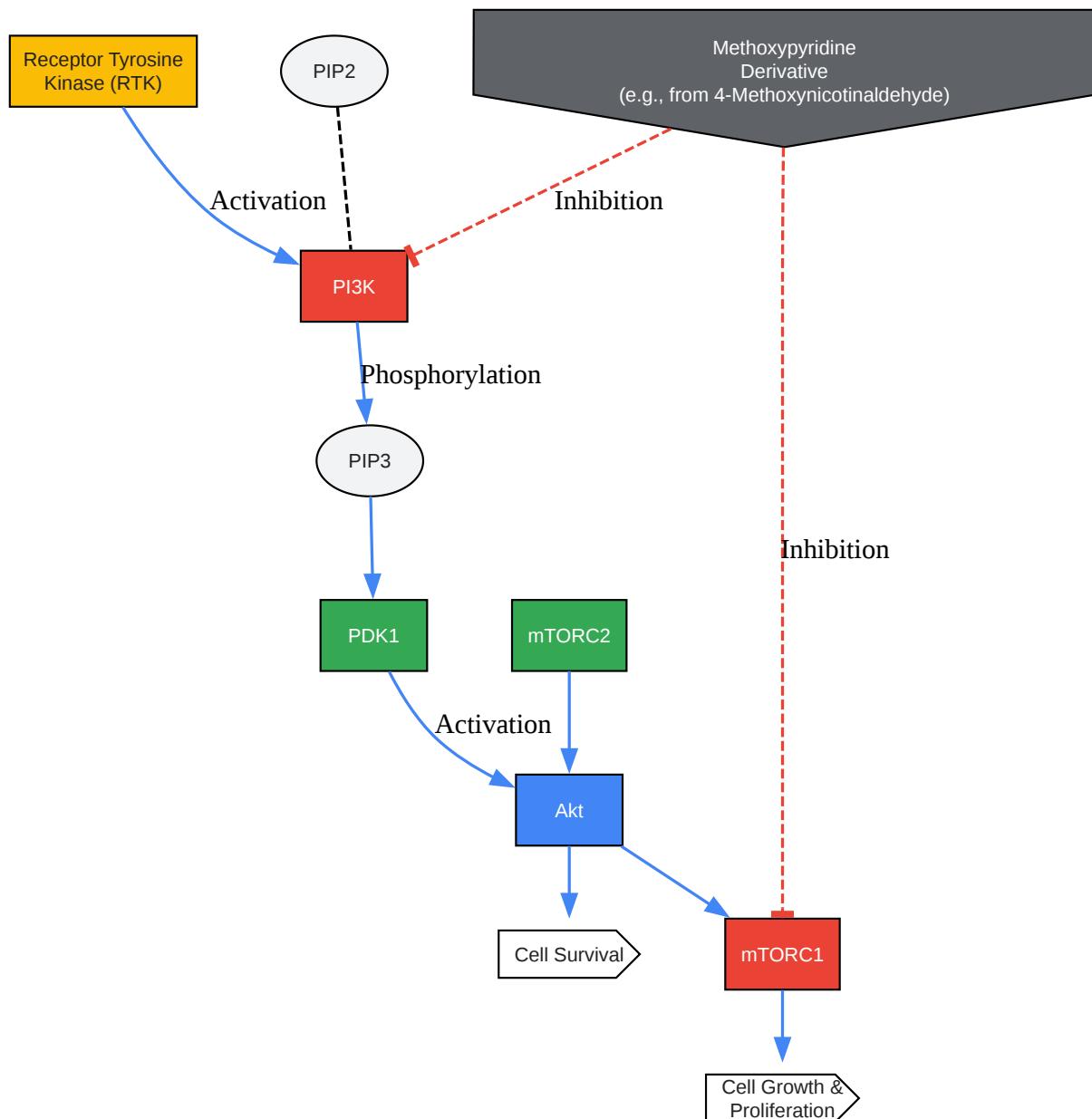
The methoxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. While specific biological data for **4-Methoxycotinaldehyde** is limited, its role as a synthetic intermediate for creating more complex molecules with therapeutic potential is significant. Derivatives of methoxypyridines have been investigated as potent inhibitors of key signaling pathways implicated in cancer.

Potential as an Intermediate for Kinase Inhibitors

Structurally related pyridine and quinazoline derivatives have shown potent inhibitory activity against protein kinases that are crucial for cancer cell proliferation and survival.[2][4] For instance, the PI3K/Akt/mTOR and c-Met signaling pathways are frequently dysregulated in various cancers.[2][5] The synthesis of libraries of methoxypyridine derivatives allows for the exploration of structure-activity relationships (SAR) to develop selective and potent kinase

inhibitors. **4-Methoxynicotinaldehyde** serves as a valuable building block in this context, with the aldehyde group providing a reactive handle for further chemical modifications to generate diverse molecular architectures.

Below is a diagram illustrating a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer drugs derived from heterocyclic scaffolds like methoxypyridine.

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Targeting the PI3K/Akt/mTOR Pathway.

Experimental Protocol for In Vitro Anticancer Activity Screening

To evaluate the potential of novel compounds derived from **4-Methoxynicotinaldehyde** as anticancer agents, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed.

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of test compounds against human cancer cell lines.

Materials:

- Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
- Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
- Test compounds dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well microplates
- Microplate reader

Procedure:

- Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.
- Compound Treatment: A serial dilution of the test compounds is prepared in the cell culture medium. The medium from the cell plates is replaced with the medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.
- Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.

- MTT Assay: After incubation, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
- Solubilization and Measurement: The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The cell viability is calculated as a percentage relative to the vehicle control. The IC_{50} value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

4-Methoxynicotinaldehyde is a valuable heterocyclic building block with significant potential for application in the synthesis of novel compounds for drug discovery. Its straightforward synthesis and the reactivity of its aldehyde functional group make it an attractive starting material for creating diverse chemical libraries. Further investigation into the biological activities of its derivatives, particularly as kinase inhibitors for anticancer therapy, is a promising avenue for future research. This guide provides foundational information to support such endeavors in the scientific community.

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References

- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β -catenin/TCF4 signaling pathway - PMC

[pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]
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